(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals due to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. The pyrazole moiety can enhance binding affinity and selectivity. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(5Z)-3-(3-methoxypropyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
(3-Chloropropyl)trimethoxysilane: Used in surface modification of materials.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C26H27N3O2S3 |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S3/c1-3-16-33-22-12-10-19(11-13-22)24-20(18-29(27-24)21-8-5-4-6-9-21)17-23-25(30)28(26(32)34-23)14-7-15-31-2/h4-6,8-13,17-18H,3,7,14-16H2,1-2H3/b23-17- |
InChI Key |
PJXIYYXHUANYSQ-QJOMJCCJSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.